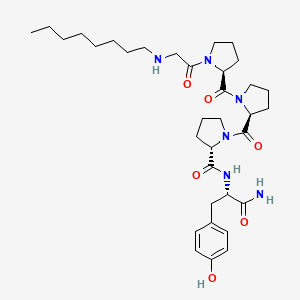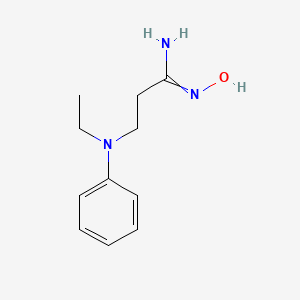
3-(N-ethylanilino)-N'-hydroxypropanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N-ethylanilino)-N’-hydroxypropanimidamide is an organic compound with a complex structure that includes an aniline derivative and a hydroxypropanimidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-ethylanilino)-N’-hydroxypropanimidamide typically involves a multi-step process. One common method starts with the condensation reaction of aniline and ethanol under the action of a catalyst to produce N-ethylaniline. This intermediate is then reacted with acrylonitrile to form N-ethyl-N-cyanoethylaniline . The final step involves the hydrolysis of N-ethyl-N-cyanoethylaniline to yield 3-(N-ethylanilino)-N’-hydroxypropanimidamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize production costs. Common catalysts include phosphorus oxychloride, phosphorus trichloride, and inorganic acids .
Analyse Des Réactions Chimiques
Types of Reactions
3-(N-ethylanilino)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
3-(N-ethylanilino)-N’-hydroxypropanimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-(N-ethylanilino)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing various signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-ethylaniline: A simpler analog with similar reactivity but lacking the hydroxypropanimidamide group.
N-cyanoethylaniline: Another related compound used in similar synthetic applications
Uniqueness
3-(N-ethylanilino)-N’-hydroxypropanimidamide is unique due to its combined aniline and hydroxypropanimidamide structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized chemical syntheses and research applications .
Propriétés
Numéro CAS |
192324-66-6 |
|---|---|
Formule moléculaire |
C11H17N3O |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
3-(N-ethylanilino)-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C11H17N3O/c1-2-14(9-8-11(12)13-15)10-6-4-3-5-7-10/h3-7,15H,2,8-9H2,1H3,(H2,12,13) |
Clé InChI |
SLLVPMVIUWWJBW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCC(=NO)N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


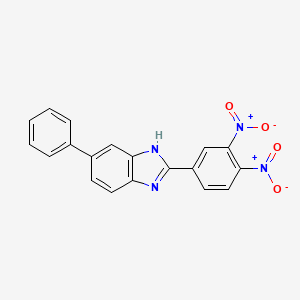
![({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid)](/img/structure/B15166077.png)
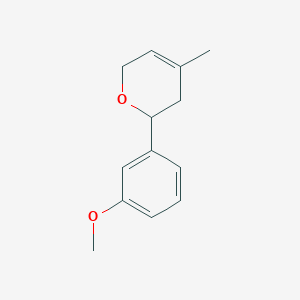
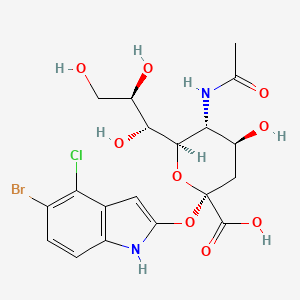
![2-(5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B15166092.png)
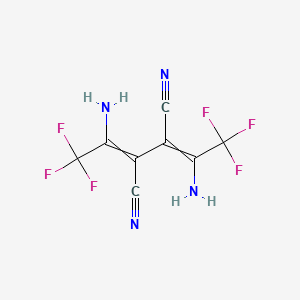

![5-Thia-1,2a-diazacyclopenta[cd]pentalene](/img/structure/B15166114.png)
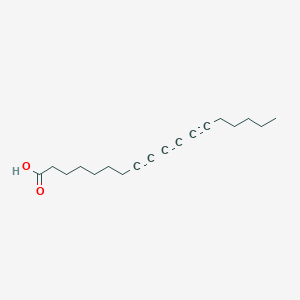
![4-[(Chloromethyl)amino]-6-(2,3-dihydro-4H-1,2,3-triazol-4-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B15166123.png)
![4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride](/img/structure/B15166130.png)
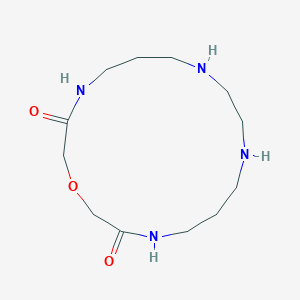
![N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B15166145.png)
